Product packaging for 4-(2-Fluoroethoxy)piperidine(Cat. No.:CAS No. 1220179-26-9)

4-(2-Fluoroethoxy)piperidine

Cat. No.: B1442018
CAS No.: 1220179-26-9
M. Wt: 147.19 g/mol
InChI Key: ZYWSJLKFJGIJGJ-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Pharmaceutical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs found in pharmaceuticals. mdpi.comresearchgate.net Its widespread use is attributed to several key factors:

Structural Versatility: The piperidine scaffold provides a versatile and conformationally constrained framework that can be readily functionalized at various positions, allowing for the precise spatial arrangement of substituents to optimize interactions with biological targets. thieme-connect.comthieme-connect.com

Physicochemical and Pharmacokinetic Modulation: Incorporating a piperidine moiety can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity. thieme-connect.comthieme-connect.com These changes can, in turn, improve a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.comthieme-connect.com

Biological Activity: Piperidine derivatives are integral to a vast array of pharmaceuticals with diverse therapeutic applications, including anticancer, antiviral, analgesic, and antipsychotic agents. researchgate.netbohrium.com The nitrogen atom in the ring can act as a basic center, which is often crucial for receptor binding.

Reduced Toxicity: In some instances, the introduction of a chiral piperidine scaffold has been shown to reduce cardiac hERG toxicity, a common concern in drug development. thieme-connect.comthieme-connect.com

The prevalence of this scaffold is underscored by the fact that in 2014, 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contained a nitrogen heterocycle, with piperidine being among the most common. researchgate.net

Role of Fluoroethoxy Moieties in Modern Drug Design

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's properties. mdpi.com The fluoroethoxy group (–O-CH2-CH2-F) offers specific advantages:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. mdpi.com Introducing a fluoroethoxy group can block sites of metabolic oxidation, thereby increasing the half-life of a drug. mdpi.com

Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter a molecule's acidity (pKa), dipole moment, and binding affinity to target proteins. mdpi.com The fluoroethoxy moiety can also increase lipophilicity, which can enhance membrane permeability and penetration into target tissues like the brain. solubilityofthings.comontosight.ai

PET Imaging Applications: The fluoroethoxy group is particularly valuable for the development of positron emission tomography (PET) ligands. nih.gov The fluorine atom can be substituted with the positron-emitting isotope Fluorine-18 (B77423) ([¹⁸F]). Molecules containing a [¹⁸F]fluoroethoxy group can be used to non-invasively visualize and quantify biological targets in vivo, aiding in disease diagnosis and drug development. nih.govnih.govuni-mainz.denih.gov

Historical Context of 4-(2-Fluoroethoxy)piperidine in Academic Inquiry

The academic and industrial interest in this compound appears to be primarily as a synthetic intermediate for constructing more complex molecules, especially for neuroimaging. While the exact first synthesis is not prominently documented, its use in the scientific literature has grown with the increasing demand for novel PET radiotracers.

One notable application is in the development of agents for imaging tau protein aggregates, which are hallmarks of Alzheimer's disease and other tauopathies. In 2020, researchers reported the discovery of a PET tracer, [¹⁸F]PI-2014, which incorporates the 4-(2-fluoroethoxy)piperidin-1-yl moiety. nih.govresearchgate.netepfl.ch This compound demonstrated high brain uptake and the ability to detect tau aggregates in brain sections from donors with various tauopathies. nih.govresearchgate.net

Earlier research, such as a 2001 study, described the synthesis of a derivative of this compound as a potential PET ligand for studying GABAergic neurotransmission, which is implicated in conditions like epilepsy and Parkinson's disease. uni-mainz.de Further studies have utilized this compound in the creation of inhibitors for the vesicular monoamine transporter-2 (VMAT2) and as ligands for the sigma-1 (σ1) receptor, highlighting its versatility as a building block for targeting a range of central nervous system proteins. nih.govnih.govresearchgate.netresearchgate.net

Research Findings Involving this compound Derivatives

The following table summarizes key research findings where the this compound moiety was part of a larger, biologically active molecule.

Derivative CompoundTargetResearch FocusKey FindingCitation
2-(4-(2-fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b:4,5-c']dipyridine ([¹⁸F]PI-2014)Tau Protein AggregatesDevelopment of a PET tracer for Alzheimer's disease and other tauopathies.The compound showed high binding affinity to neurofibrillary tangles, high brain uptake, and rapid washout in mice. nih.govresearchgate.net nih.govresearchgate.net
(±)-(2-((4-(2-[¹⁸F]fluoro-ethoxy)phenyl)bis(4-methoxy-phenyl)methoxy)ethylpiperidine-3-carboxylic acidGABA Transporter Subtype 3 (GAT-3)Development of a PET ligand to visualize GABAergic neurotransmission.The radiolabeled compound was successfully synthesized for potential in vivo studies of GABA concentration changes. uni-mainz.de uni-mainz.de
Fluoroethoxy-1,4-diphenethylpiperidine derivativesVesicular Monoamine Transporter-2 (VMAT2)Discovery of potent and selective inhibitors for VMAT2.Several analogs showed high affinity for VMAT2, with potential applications for treating methamphetamine use disorder. nih.govresearchgate.net nih.govresearchgate.net
N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazineSigma-1 (σ1) ReceptorDevelopment of a PET imaging agent for σ1 receptors.The [¹⁸F] labeled compound was synthesized as a potential probe for neuropsychiatric diseases. nih.gov nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14FNO B1442018 4-(2-Fluoroethoxy)piperidine CAS No. 1220179-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluoroethoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO/c8-3-6-10-7-1-4-9-5-2-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWSJLKFJGIJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220179-26-9
Record name 4-(2-fluoroethoxy)piperidine
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Synthetic Strategies for 4 2 Fluoroethoxy Piperidine and Its Analogues

Established Synthetic Pathways to the 4-(2-Fluoroethoxy)piperidine Core

The synthesis of the fundamental this compound structure is primarily achieved through a two-stage process: formation and functionalization of the piperidine (B6355638) ring, followed by the introduction of the fluoroethoxy group.

Strategies for Incorporating the Fluoroethoxy Group

The most common method for attaching the 2-fluoroethoxy group is through O-alkylation of a 4-hydroxypiperidine (B117109) precursor. This nucleophilic substitution reaction typically involves reacting the hydroxyl group with a 2-fluoroethylating agent that has a good leaving group. A frequently used reagent for this purpose is 2-fluoroethyl tosylate. The reaction is generally carried out in the presence of a base to deprotonate the hydroxyl group, enhancing its nucleophilicity.

Another key reagent used for this transformation is 1-bromo-2-fluoroethane, which provides the fluoroethyl moiety in a similar alkylation reaction. uni-mainz.de The choice of solvent and base is critical for optimizing the reaction yield and minimizing side products.

Table 1: Reagents for Fluoroethoxylation

Reagent Role Typical Reaction Conditions
4-Hydroxypiperidine Starting material (nucleophile) N/A
2-Fluoroethyl tosylate Fluoroethylating agent (electrophile) Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, DMSO)
1-Bromo-2-fluoroethane Fluoroethylating agent (electrophile) Base (e.g., Cs₂CO₃), Solvent (e.g., Acetonitrile)
Sodium hydride (NaH) Strong, non-nucleophilic base Anhydrous solvent

| Potassium carbonate (K₂CO₃) | Mild inorganic base | Elevated temperature |

Methodologies for Piperidine Ring Formation and Functionalization

The piperidine scaffold is a ubiquitous structural motif in pharmaceuticals, and numerous methods exist for its synthesis. dntb.gov.uarsc.org For the purpose of creating this compound, the key is to generate a piperidine ring with a functional group at the 4-position, typically a hydroxyl or keto group, that allows for the subsequent introduction of the ether linkage.

Common strategies for forming the substituted piperidine ring include:

Hydrogenation of Pyridine Derivatives : This is one of the most prevalent methods. nih.govresearchgate.net Starting with a substituted pyridine, such as 4-hydroxypyridine (B47283) or 4-methoxypyridine, the aromatic ring can be reduced to a piperidine using various catalysts under hydrogen pressure. nih.gov Heterogeneous catalysts like palladium on carbon (Pd/C) are often employed. nih.gov This method is robust and allows for the synthesis of a wide range of substituted piperidines. nih.gov

Reductive Amination : Cyclization can be achieved through intramolecular reductive amination of δ-amino aldehydes or ketones. This biosynthetic-inspired approach can assemble the piperidine ring efficiently. rsc.org

Cyclization of Acyclic Precursors : Intramolecular reactions, such as the cyclization of amino-alcohols or the addition of an amine to a di-unsaturated system, can form the six-membered ring. nih.gov For instance, the Dieckmann condensation is a classic method used to synthesize 4-piperidones from acyclic diesters, which can then be reduced to the corresponding 4-hydroxypiperidines. dtic.mil

Radical Cyclization : Aryl radical cyclization onto an olefin tethered to the nitrogen atom can be used to construct complex piperidine systems, including spirocyclic variants. nih.gov

Synthesis of Advanced this compound Derivatives

Once the this compound core is synthesized, it serves as a versatile building block for more complex molecules through functionalization of the piperidine nitrogen.

N-Alkylation and Acylation Approaches to Piperidine Derivatives

The secondary amine of the this compound ring is a nucleophilic center that readily undergoes N-alkylation and N-acylation reactions. These reactions are fundamental for elaborating the core structure into a diverse range of derivatives.

N-Alkylation : This involves the reaction of the piperidine with an alkyl halide (e.g., benzyl (B1604629) bromide, phenethyl bromide) or other alkylating agents. The reaction is typically performed in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the acid formed during the reaction. sciencemadness.org Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another powerful method for N-alkylation. sciencemadness.org

N-Acylation : This is achieved by reacting the piperidine with an acylating agent, such as an acid chloride or anhydride. The reaction is often carried out in an aprotic solvent, sometimes with a non-nucleophilic base to scavenge the acid byproduct.

Table 2: Common N-Functionalization Reactions

Reaction Type Reagents Purpose
N-Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃) Introduce an alkyl substituent (R) onto the nitrogen.
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) Introduce a substituted alkyl group onto the nitrogen.

| N-Acylation | Acyl chloride (RCOCl), Base (e.g., Et₃N) | Introduce an acyl group (RCO-) onto the nitrogen. |

Spirocyclic Systems Incorporating this compound Motifs

Spirocyclic piperidines are a class of compounds where the piperidine ring is fused to another ring system through a single shared carbon atom. nih.gov These rigid structures are of significant interest in medicinal chemistry. The this compound motif has been incorporated into various spirocyclic systems, particularly in the development of ligands for neurological targets. nih.gov

The synthesis of these complex structures can be approached in several ways:

Cyclization onto a Pre-formed Piperidine : An existing 4-piperidone (B1582916) derivative can undergo reactions that build the second ring at the 4-position. For example, a multi-step sequence can convert the ketone into a spiro-fused oxindole (B195798) or hydantoin. mdpi.comekb.eg

Radical Hydroarylation : An advanced method involves the photoredox-catalyzed cyclization of a linear aryl halide precursor, where the piperidine ring itself is formed during the spirocyclization step. nih.gov

Multi-component Reactions : One-pot reactions involving an amine, an aldehyde, and other components can be used to construct complex spiro-piperidine derivatives in an efficient manner. nih.gov

A notable example is the synthesis of Fluspidine, a potent sigma-1 receptor ligand, which features a spiro[benzofuran-piperidine] core functionalized with a fluoroethoxy group, although in this specific molecule the fluoroethyl group is attached to the nitrogen rather than the 4-position oxygen. nih.govmdpi.com The principles of constructing the spirocycle are nevertheless relevant.

Radiosynthesis of Fluorine-18 (B77423) Labeled Analogues for Positron Emission Tomography

The incorporation of the positron-emitting isotope Fluorine-18 ([¹⁸F], t½ ≈ 110 min) into the fluoroethoxy group is of paramount importance for developing tracers for Positron Emission Tomography (PET). nih.gov PET imaging allows for the non-invasive visualization and quantification of biological processes in vivo. researchgate.net

The radiosynthesis of [¹⁸F]fluoroethoxy derivatives typically involves a late-stage radiofluorination step to maximize the radiochemical yield given the short half-life of the isotope. princeton.edu The general strategy is a two-step, one-pot procedure:

Preparation of the [¹⁸F]Fluoroethylating Agent : The most common method is the nucleophilic substitution of a precursor like ethylene-1,2-ditosylate with cyclotron-produced [¹⁸F]fluoride. nih.govnih.gov This reaction, activated by a phase-transfer catalyst such as Kryptofix 2.2.2 (K₂₂₂) in the presence of a base (e.g., K₂CO₃), produces 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs). nih.govproquest.comrug.nl

Radio-O-Alkylation : The crude [¹⁸F]FEtOTs is then reacted in the same pot with the hydroxyl-containing precursor molecule (e.g., a 4-hydroxypiperidine derivative). This nucleophilic substitution attaches the 2-[¹⁸F]fluoroethoxy moiety to the molecule of interest. mdpi.com

This method has been successfully applied to produce various PET tracers. For example, the automated synthesis of [¹⁸F]Fluspidine from its tosylate precursor is achieved in approximately 60 minutes, with radiochemical yields of 37±8%. nih.gov The reaction is typically conducted at elevated temperatures (e.g., 85-130 °C) in a solvent like acetonitrile (B52724) or DMSO. nih.govmdpi.com After the reaction, the final product must be rapidly purified, usually by high-performance liquid chromatography (HPLC), to ensure high radiochemical purity for clinical use. nih.gov

Table 3: Key Steps in Radiosynthesis of [¹⁸F]Fluoroethoxy Derivatives

Step Precursor Reagents Product Typical Conditions
1. [¹⁸F]Fluoride Activation Ethylene-1,2-ditosylate [¹⁸F]Fluoride, K₂₂₂/K₂CO₃ 2-[¹⁸F]Fluoroethyl tosylate Acetonitrile, 85-100 °C

| 2. Radio-alkylation | R-OH (e.g., 4-hydroxypiperidine derivative) | 2-[¹⁸F]Fluoroethyl tosylate | R-O-CH₂CH₂-[¹⁸F]F | Acetonitrile/DMSO, 85-130 °C, 15-25 min |

This efficient labeling strategy enables the production of high specific activity PET tracers containing the 4-(2-[¹⁸F]fluoroethoxy)piperidine motif, facilitating their use in preclinical and clinical research. nih.govnih.govrsc.org

Precursor Synthesis for ¹⁸F-Labeling

The radiosynthesis of ¹⁸F-labeled this compound analogues typically involves a two-step, one-pot procedure. A key precursor in this process is [¹⁸F]fluoroethyltosylate. The synthesis of this precursor begins with the production of aqueous [¹⁸F]fluoride in a cyclotron. This [¹⁸F]fluoride is then trapped on an anion exchange cartridge.

To activate the weakly nucleophilic [¹⁸F]fluoride for the subsequent reaction, it is eluted from the cartridge with a solution containing a phase-transfer catalyst, such as a tetrabutylammonium (B224687) salt, into a reaction vessel. The water is then removed azeotropically with acetonitrile. The dried [¹⁸F]fluoride is then reacted with ethylene (B1197577) glycol ditosylate in a nucleophilic substitution reaction to yield [¹⁸F]fluoroethyltosylate. This intermediate is typically used in the next step without further purification.

The [¹⁸F]fluoroethyltosylate is then reacted with a suitable piperidine precursor. For example, in the synthesis of an analogue, a piperazine (B1678402) precursor dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as sodium hydroxide (B78521) is added to the reaction vessel containing the [¹⁸F]fluoroethyltosylate. The reaction mixture is heated to facilitate the O-alkylation, resulting in the formation of the desired ¹⁸F-labeled fluoroethoxy-piperidine derivative.

Radiochemical Yield and Purity Optimization

Optimizing the radiochemical yield (RCY) and ensuring high radiochemical purity are crucial for the successful application of ¹⁸F-labeled radiotracers. For analogues of this compound, various factors in the synthesis process are fine-tuned to maximize the yield and purity.

After the radiosynthesis, the crude reaction mixture contains the desired product along with unreacted [¹⁸F]fluoride, intermediates like [¹⁸F]fluoroethyltosylate, and other byproducts. Purification is therefore essential to ensure the final product has high radiochemical purity. Solid-phase extraction (SPE) is a commonly employed method for purification. A combination of cartridges, such as neutral alumina (B75360) and C18 cartridges, can be used to effectively separate the radiolabeled product from impurities.

The radiochemical purity of the final product is typically assessed using analytical techniques such as radio-thin-layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC). In radio-TLC, different components of the mixture are separated based on their affinity for the stationary phase, and their positions are detected by a radioactivity scanner. For example, in a typical system, free [¹⁸F]fluoride may remain at the origin (Rf = 0), while the desired product moves to a specific Rf value. Radio-HPLC provides a more precise quantification of radiochemical purity, where the eluent from the HPLC column passes through a radioactivity detector, allowing for the identification and quantification of each radioactive species. Radiochemical purities of greater than 95% are generally required for in vivo applications.

Parameter Condition Outcome
Precursor Ethylene glycol ditosylateFormation of [¹⁸F]fluoroethyltosylate
Catalyst Tetrabutylammonium bicarbonateActivation of [¹⁸F]fluoride
Reaction Time 15 minutes for fluorinationOptimized for high conversion
Purification Solid-Phase Extraction (C18/Alumina)>95% Radiochemical Purity
Analysis Radio-TLC and Radio-HPLCVerification of Purity and Identity

Stereoselective Synthesis and Enantiomeric Purity

For analogues of this compound that possess stereocenters, controlling the stereochemistry during synthesis is critical, as different enantiomers or diastereomers can exhibit distinct pharmacological and biological properties. The development of stereoselective synthetic routes ensures the production of a single, desired stereoisomer.

A common strategy for the stereoselective synthesis of such compounds involves the use of a chiral precursor. For instance, the synthesis could start from a commercially available or synthetically prepared enantiomerically pure piperidine derivative. An example of a relevant chiral precursor is N-Boc-4-hydroxypiperidine, which can be synthesized enantioselectively. chemicalbook.com One approach to obtaining chiral N-Boc-4-hydroxypiperidine is through the asymmetric reduction of N-Boc-4-piperidone using a chiral catalyst or a biocatalyst. chemicalbook.com

Once the enantiomerically pure N-Boc-4-hydroxypiperidine is obtained, the fluoroethoxy group can be introduced via an etherification reaction. This typically involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, followed by reaction with a 2-fluoroethylating agent, such as 2-fluoroethyl tosylate or 2-bromo-1-fluoroethane. The Boc protecting group on the piperidine nitrogen can then be removed under acidic conditions if the unprotected piperidine is the desired final product.

Ensuring and verifying the enantiomeric purity of the final product is a crucial step. The enantiomeric excess (e.e.) of a chiral compound can be determined using several analytical techniques. Chiral high-performance liquid chromatography (chiral HPLC) is a widely used method. nih.gov In this technique, the enantiomers are separated on a chiral stationary phase, allowing for their individual quantification. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy can also be employed to determine enantiomeric purity. libretexts.org This can be achieved by using a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers, resulting in distinguishable signals in the NMR spectrum. libretexts.org Alternatively, the chiral compound can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be distinguished by standard NMR techniques. For non-chromophoric compounds, pre-column derivatization with a chromophoric agent can be employed to facilitate detection in chiral HPLC with a UV detector. nih.gov

Method Description
Asymmetric Synthesis Utilizes a chiral starting material or a chiral catalyst to produce a single enantiomer of a key intermediate, such as N-Boc-4-hydroxypiperidine. chemicalbook.com
Chiral Resolution Separation of a racemic mixture of a key intermediate into its individual enantiomers.
Chiral HPLC A chromatographic technique that uses a chiral stationary phase to separate enantiomers for the determination of enantiomeric purity. nih.gov
NMR Spectroscopy with CSAs A chiral solvating agent is added to the sample, forming transient diastereomeric complexes that can be distinguished by NMR. libretexts.org

Medicinal Chemistry of 4 2 Fluoroethoxy Piperidine Derivatives

Design Principles for 4-(2-Fluoroethoxy)piperidine Analogues

The design of analogues based on the this compound scaffold involves a deep understanding of bioisosterism and the strategic use of fluorine to optimize pharmacological profiles. These principles guide the modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacements Involving the Piperidine (B6355638) Ring

The piperidine ring is a common motif in many pharmaceuticals, but it can be a site of metabolic vulnerability. cambridgemedchemconsulting.com Bioisosteric replacement is a key strategy to address this, where the piperidine ring is substituted with other cyclic systems to improve metabolic stability, modulate basicity (pKa), and alter physicochemical properties without losing biological activity. cambridgemedchemconsulting.com

Common bioisosteric replacements for the piperidine ring include:

Morpholine: The introduction of an oxygen atom into the ring increases polarity and can reduce metabolism at the atoms adjacent to the nitrogen. cambridgemedchemconsulting.com However, this also influences the pKa of the nitrogen. cambridgemedchemconsulting.com

Tropane Systems: These bicyclic structures can alter the conformational constraints of the molecule, potentially leading to improved binding affinity and selectivity. cambridgemedchemconsulting.com

Spirocyclic Systems: Azaspiro[3.3]heptane, for instance, has been identified as a viable bioisostere for piperidine, offering different vectors for substitution that are not accessible from a simple piperidine ring. cambridgemedchemconsulting.comenamine.net

Bridged Piperidines: These moieties can serve as phenyl bioisosteres, enhancing drug-like properties such as solubility and lipophilicity. nih.gov

Strategic Fluorine Atom Placement for Enhanced Pharmacological Profile

The introduction of fluorine into a drug candidate can have a profound impact on its pharmacological profile. tandfonline.com The strategic placement of a fluorine atom, as seen in the 2-fluoroethoxy group, is a widely used tactic in medicinal chemistry to enhance a molecule's drug-like properties. pharmacyjournal.orgnih.gov

Key benefits of strategic fluorine placement include:

Improved Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes. tandfonline.comnih.gov This can increase the drug's half-life and duration of action. nih.gov

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially leading to stronger interactions with the target protein. tandfonline.comnih.gov It can also influence hydrogen bonding patterns and electrostatic contacts in the binding site. pharmacyjournal.org

Modulation of Physicochemical Properties: Fluorine substitution can lower the basicity of nearby functional groups, which can improve bioavailability by enhancing membrane permeation. tandfonline.com It can also increase lipophilicity, which can be beneficial for crossing biological membranes. tandfonline.comnih.gov

Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that is more favorable for binding to its target. pharmacyjournal.orgpharmacyjournal.org

The 2-fluoroethoxy group in this compound derivatives is a prime example of the strategic use of fluorine to confer desirable pharmacological properties.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a lead compound affect its biological activity. For this compound derivatives, SAR studies have provided valuable insights into the influence of various structural features on receptor affinity and selectivity.

Influence of Substituents on Receptor Affinity and Selectivity

A study on fluoroethoxy-1,4-diphenethylpiperidine and piperazine (B1678402) derivatives as inhibitors of the vesicular monoamine transporter-2 (VMAT2) revealed important SAR trends. uky.edunih.gov The majority of these compounds demonstrated potent inhibition of [3H]dopamine uptake at VMAT2, with Ki values in the nanomolar range. uky.edunih.gov

Key findings from this study include:

The position of the fluoroethoxy group on the phenethyl moiety plays a significant role in VMAT2 affinity. A 2-fluoroethoxyphenethyl derivative (compound 15d ) exhibited the highest affinity for VMAT2 in its series. nih.gov

In contrast, a 4-fluoroethoxyphenethyl derivative was 32-fold less potent, highlighting the importance of regiospecificity. nih.gov

Many of the synthesized compounds showed improved selectivity for VMAT2 over other transporters like the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), as well as the hERG channel. uky.edunih.gov

The table below summarizes the binding affinities of selected fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives for VMAT2.

CompoundScaffoldRVMAT2 Ki (µM)
9a PiperidineH0.045
9h Piperidine4-F0.047
15a PiperazineH0.041
15b Piperazine2-F0.073
15d Piperazine2-Cl0.014

Data sourced from Hankosky et al., 2017. nih.gov

Impact of Chain Length and Aromatic Substitutions

The length of the alkyl chain connecting the piperidine/piperazine core to the aromatic ring, as well as substitutions on the aromatic ring, significantly impact receptor affinity. In a series of 4-substituted piperidine and piperazine compounds, extending the side chain from one to three methylene (B1212753) units did not drastically alter binding at the µ-opioid receptor (MOR) or δ-opioid receptor (DOR). nih.gov However, the nature of the aromatic moiety at the end of this chain was crucial.

In the context of VMAT2 inhibitors, substitutions on the phenethyl group attached to the piperidine nitrogen influenced selectivity. For example, a 2-chlorophenethyl substituent on the piperazine nitrogen in compound 15d resulted in the most potent VMAT2 inhibitor in the series. nih.gov

Comparative SAR between Piperidine and Piperazine Scaffolds

The choice between a piperidine and a piperazine core can have a profound effect on the pharmacological profile of a compound. nih.govnih.gov In the study of VMAT2 inhibitors, both piperidine and piperazine scaffolds conferred similar high affinity for VMAT2. uky.edunih.gov

Rational Drug Design Approaches Utilizing the this compound Moiety

The this compound moiety is a valuable structural motif in medicinal chemistry, often incorporated into lead compounds to optimize their pharmacological profiles. Rational drug design strategies leverage this group to modulate key properties such as target affinity, selectivity, and metabolic stability. The introduction of the fluoroethoxy group can influence lipophilicity, hydrogen bonding capacity, and conformational preferences of the molecule, thereby fine-tuning its interaction with biological targets.

A notable example of rational drug design involving this moiety is the development of potent and selective inhibitors for the vesicular monoamine transporter-2 (VMAT2). nih.govuky.edu VMAT2 is a critical protein in the central nervous system responsible for loading monoamine neurotransmitters into synaptic vesicles, making it an important target for treating substance use disorders. nih.gov

Researchers designed and synthesized a series of fluoroethoxy-1,4-diphenethylpiperidine and related piperazine derivatives to explore the structure-activity relationship (SAR) for VMAT2 inhibition. nih.govuky.edu The core strategy was to modify a 1,4-diphenethylpiperidine scaffold, incorporating the fluoroethoxy group at various positions on one of the phenethyl rings to enhance potency and selectivity against other monoamine transporters like the dopamine transporter (DAT) and serotonin transporter (SERT), as well as the hERG channel to reduce potential cardiotoxicity. nih.govuky.edu

The study revealed that the position of the fluoroethoxy group on the phenyl ring was crucial for VMAT2 affinity. nih.gov For instance, in the 1,4-substituted piperidine series, the 1-(3-fluoroethoxyphenethyl) analog (Compound 9k) displayed a six-fold higher affinity for VMAT2 compared to its 1-(4-fluoroethoxyphenethyl) positional isomer (Compound 9j). nih.gov Generally, analogs with ortho- and meta-fluoroethoxy substitutions on the phenyl ring showed greater potency than the para-substituted counterparts. nih.gov

Several compounds from this rationally designed library exhibited nanomolar potency for VMAT2. The piperazine derivative, 1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine (Compound 15d), emerged as the most potent inhibitor of dopamine uptake at VMAT2, with a Kᵢ value of 0.014 µM. nih.gov This represented a three-fold greater affinity than the natural product lobelane, a known VMAT2 inhibitor. nih.gov The piperidine analog 4-(2-fluoroethoxy)phenethyl-1-phenethylpiperidine (Compound 9d) also demonstrated high affinity, comparable to lobelane. nih.gov These findings underscore how the strategic placement of the fluoroethoxy group on the piperidine-containing scaffold can yield highly potent VMAT2 inhibitors with improved selectivity over off-target proteins. uky.edu

Table 1: VMAT2 Inhibition Data for Selected this compound and Piperazine Derivatives

CompoundStructure/DescriptionVMAT2 Kᵢ (µM)
9d4-(2-fluoroethoxy)phenethyl-1-phenethylpiperidine0.035
9j1-(4-fluoroethoxyphenethyl)-4-phenethylpiperidine0.144
9k1-(3-fluoroethoxyphenethyl)-4-phenethylpiperidine0.024
15a1-(2-fluoroethoxy)phenethyl-4-phenethylpiperazine0.035
15d1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine0.014
LobelaneReference Compound0.045

Another rational design approach utilized a derivative, N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine, for the development of a positron emission tomography (PET) imaging agent for the sigma-1 (σ₁) receptor. nih.gov The σ₁ receptor is implicated in a variety of central nervous system diseases. nih.gov In this context, the 4-(2-fluoroethoxy)benzyl moiety was selected not only to ensure high affinity and specificity for the σ₁ receptor but also to incorporate a fluorine atom. nih.gov This allows for radiolabeling with the positron-emitting isotope Fluorine-18 (B77423) ([¹⁸F]), a critical feature for PET imaging probes. The resulting radioligand, [¹⁸F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine, demonstrated the necessary characteristics for in vivo imaging of σ₁ receptor distribution in the brain. nih.gov

Pharmacological Investigations of 4 2 Fluoroethoxy Piperidine Analogues

Biological Targets and Mechanisms of Action

Research into analogues of 4-(2-fluoroethoxy)piperidine has revealed their capacity to interact with multiple biological targets. This multitargeted profile underscores the therapeutic potential of this chemical class for various neurological and psychiatric disorders. The primary areas of investigation have centered on their roles as modulators of monoamine systems, ligands for sigma receptors, and inhibitors of monoacylglycerol lipase (B570770).

Analogues of this compound have been shown to interact with key components of the monoaminergic system, which is critically involved in the regulation of mood, cognition, and motor functions. These interactions include binding to serotonin (B10506) receptors and inhibiting the function of dopamine (B1211576) transporters.

A series of 4-(phenylsulfonyl)piperidines have been identified as high-affinity, selective 5-HT2A receptor antagonists. nih.gov Building upon a spirocyclic ether lead, researchers developed acyclic sulfone derivatives. nih.gov Notably, the introduction of cyano and carboxamide groups to the phenylsulfonyl moiety, as seen in 4-cyano- and 4-carboxamidophenylsulfonyl derivatives, resulted in orally bioavailable and brain-penetrant compounds. nih.gov N-substitution also proved to be a viable strategy for enhancing bioavailability. nih.gov

Classical psychedelics owe their mind-altering effects to agonist activity at the 5-HT2A receptor. nih.gov In the quest for more selective 5-HT2A receptor agonists, 2,5-dimethoxyphenylpiperidines have been discovered as a novel class of compounds with desirable drug-like properties. nih.gov

A library of fluoroethoxy-1,4-diphenethyl piperidine (B6355638) and piperazine (B1678402) derivatives has been synthesized and evaluated for their ability to inhibit dopamine (DA) uptake at the vesicular monoamine transporter-2 (VMAT2) and the dopamine transporter (DAT). nih.govnih.gov The majority of these compounds demonstrated potent inhibition of [3H]DA uptake at VMAT2, with Ki values in the nanomolar range. nih.govnih.gov

One of the most potent compounds, 1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine, exhibited a Ki value of 0.014 µM at VMAT2. nih.gov Another compound, 4-(2-fluoroethoxy)phenethyl-1-phenethylpiperidine, also showed high affinity for VMAT2 with a Ki of 0.035 µM. nih.gov The position of the fluoroethoxy group on the aromatic ring was found to be crucial for VMAT2 affinity, with ortho- and meta-substituted analogues generally showing greater potency than their para-substituted counterparts. nih.gov These compounds displayed good selectivity for VMAT2 over DAT, with Ki values for DAT inhibition in the micromolar range. nih.gov

Inhibition of [3H]DA Uptake at VMAT2 and DAT by this compound Analogues
CompoundVMAT2 Ki (µM)DAT Ki (µM)
1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine0.014>1.06
4-(2-fluoroethoxy)phenethyl-1-phenethylpiperidine0.035>1.06
1-(3-fluoroethoxyphenethyl) analog0.024>1.06
Lobelane (Reference)0.0451.94

The piperidine moiety is a key structural element for dual histamine (B1213489) H3 and σ1 receptor activity. acs.orgnih.gov A screening of piperidine and piperazine-based compounds led to the discovery of potent ligands for the sigma-1 receptor (S1R). nih.govrsc.org One compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, demonstrated a high affinity for S1R with a Ki value of 3.2 nM, which is comparable to the reference compound haloperidol. nih.govrsc.org Functional assays revealed this compound to be an S1R agonist. nih.govrsc.org

Structure-activity relationship (SAR) studies have been conducted to better understand the interaction between sigma receptors and their ligands. semanticscholar.org These studies aim to elucidate the pharmacophore profile for more effective design of potent sigma receptor ligands. semanticscholar.org The development of novel phenoxyalkylpiperidines has also yielded high-affinity σ1 receptor ligands. uniba.it

Sigma-1 Receptor (S1R) Binding Affinities of Piperidine Analogues
CompoundS1R Ki (nM)Selectivity over S2R (KiS2R/KiS1R)
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.233
Haloperidol (Reference)2.6-

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govacs.orgresearchgate.net Inhibition of MAGL is a therapeutic strategy for various conditions, including neurodegenerative diseases, inflammation, and cancer. nih.govacs.orgresearchgate.netunimi.it

A new class of benzylpiperidine-based reversible MAGL inhibitors has been synthesized and evaluated. nih.govacs.orgresearchgate.net One of the first synthesized compounds in this class showed an IC50 value of 133.9 nM for MAGL inhibition. nih.govacs.org Further optimization led to the identification of a derivative that exhibited potent, reversible, and selective MAGL inhibition. nih.govacs.orgresearchgate.net This compound also demonstrated antiproliferative activity and induced apoptosis in pancreatic cancer cells. nih.govacs.orgresearchgate.net

Another series of benzoylpiperidine-based reversible MAGL inhibitors has also been developed. mdpi.com A key compound from this series, possessing an i-propyl group and a fluorine atom, was identified as the most potent reversible inhibitor with an IC50 value of 80 nM. mdpi.com This compound was also selective for MAGL over other enzymes of the endocannabinoid system. mdpi.com

Inhibition of Monoacylglycerol Lipase (MAGL) by Piperidine Analogues
Compound ClassCompoundMAGL IC50 (nM)
Benzylpiperidine-basedInitial Compound133.9
Benzoylpiperidine-basedOptimized Compound80

In addition to the primary targets discussed, analogues of this compound have been investigated for their interactions with other receptors. For instance, a series of fluorine-containing N-(2-methoxyphenyl)piperazine and N-(2-fluoroethoxy)piperazine analogues were synthesized and evaluated for their affinities at dopamine D2, D3, and D4 receptors. nih.gov Several of these compounds exhibited high affinity for D3 receptors with moderate to high selectivity over D2 receptors. nih.gov

Furthermore, some piperidine and piperazine compounds have been designed as balanced affinity ligands for the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR), with some showing MOR agonism and DOR antagonism. nih.gov The piperidine scaffold has also been utilized in the development of antibacterial translation inhibitors, acting as aminoglycoside mimetics. ucsd.edu

In Vivo Pharmacological Evaluation

Preclinical Efficacy in Disease Models

Neurodegenerative Disorders (e.g., Alzheimer's Disease, Parkinson's Disease, Tauopathies)

Analogues of this compound have been prominently investigated as imaging agents for the in vivo detection of pathological protein aggregates that are hallmarks of several neurodegenerative diseases. A notable example is in the field of tauopathies, which are characterized by the accumulation of misfolded tau protein.

One such analogue, [18F]PI-2014, which incorporates the 2-(4-(2-fluoroethoxy)piperidin-1-yl) moiety, has been developed as a positron emission tomography (PET) tracer for the detection of aggregated tau. nih.gov In preclinical studies, this compound demonstrated high binding affinity and selectivity for neurofibrillary tangles over amyloid-beta plaques, a critical feature for the differential diagnosis of dementia. nih.gov In vivo biodistribution experiments in mice revealed that the fluorine-18 (B77423) labeled tracer exhibited high uptake in the brain followed by a rapid washout, which is a desirable pharmacokinetic profile for a PET imaging agent. nih.gov Furthermore, [18F]PI-2014 was capable of detecting tau aggregates in brain sections from individuals with various tauopathies, including corticobasal degeneration, progressive supranuclear palsy, and Pick's disease, underscoring its potential as a broad-spectrum tau imaging agent. nih.gov

The development of such tracers is crucial for the early diagnosis of Alzheimer's disease and other tau-related neurodegenerative disorders, as well as for monitoring disease progression and the efficacy of novel therapeutic interventions. nih.gov

Table 1: Preclinical Characteristics of [18F]PI-2014 for Tau Imaging
ParameterFindingSignificance
Binding AffinityHigh in vitro binding to neurofibrillary tanglesEnables sensitive detection of tau pathology
SelectivitySelective for tau aggregates over Aβ plaquesAllows for differential diagnosis of dementias
Brain KineticsHigh initial brain uptake with rapid washout in miceProvides a good signal-to-noise ratio for PET imaging
In Vitro DetectionSuccessfully detected tau aggregates in human brain tissue from various tauopathiesSuggests broad applicability for diagnosing different tau-related diseases
Neuroinflammation and Mental Disorders (e.g., Depression, Anxiety)

While direct investigations of this compound analogues for the treatment of neuroinflammation and mental disorders such as depression and anxiety are not extensively documented, the pharmacological targets of some of these analogues suggest potential therapeutic relevance.

For instance, certain piperidine and piperazine derivatives bearing a fluoroethoxy moiety have been shown to interact with the sigma-1 (σ1) receptor. nih.gov The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a wide range of cellular functions, including the modulation of neurotransmitter systems. nih.gov Evidence suggests the involvement of σ1 receptors in the pathophysiology of several central nervous system disorders, including affective disorders. nih.gov Therefore, ligands that target the σ1 receptor could have potential applications in the treatment of depression and anxiety.

Furthermore, some fluoroethoxy-substituted piperidine and piperazine derivatives have been developed as inhibitors of the vesicular monoamine transporter 2 (VMAT2). uky.edu VMAT2 is responsible for packaging monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, into synaptic vesicles for release. uky.edu The modulation of these neurotransmitter systems is a cornerstone of current antidepressant and anxiolytic therapies. By inhibiting VMAT2, these compounds can alter monoaminergic neurotransmission, a mechanism that could potentially be harnessed for the treatment of mood disorders. However, it is important to note that the primary research focus for these VMAT2 inhibitors has been in the context of psychostimulant use disorders. uky.edu

Psychostimulant Use Disorders

A significant area of investigation for this compound analogues is in the development of treatments for psychostimulant use disorders, such as methamphetamine addiction. The vesicular monoamine transporter 2 (VMAT2) has been identified as a key target for therapeutic intervention in this area. uky.edu

Researchers have synthesized and evaluated a series of fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives for their ability to inhibit dopamine uptake at VMAT2. uky.edu Many of these compounds displayed potent inhibition of VMAT2 with Ki values in the nanomolar range. uky.edu For example, 4-(2-fluoroethoxy)phenethyl-1-phenethylpiperidine exhibited a high affinity for VMAT2 with a Ki of 0.035 µM. uky.edu Another analogue, 1-(3-fluoroethoxyphenethyl)-4-phenethylpiperidine, showed an even higher affinity with a Ki of 0.024 µM. uky.edu

These compounds also demonstrated good selectivity for VMAT2 over the dopamine transporter (DAT) and the serotonin transporter (SERT). uky.edu This selectivity is advantageous as it may reduce the potential for abuse liability and other side effects associated with direct DAT inhibition. The lead compounds in these series were identified based on their high affinity and selectivity for VMAT2, representing a promising avenue for the development of novel pharmacotherapies for methamphetamine use disorder, for which there are currently no FDA-approved medications. uky.edu

Table 2: VMAT2 Inhibition by this compound Analogues
CompoundVMAT2 Ki (µM)Selectivity over DATSelectivity over SERT
4-(2-fluoroethoxy)phenethyl-1-phenethylpiperidine0.035GoodModerate
1-(3-fluoroethoxyphenethyl)-4-phenethylpiperidine0.024GoodModerate
Oncological Applications (e.g., Tumor Imaging)

The this compound scaffold has also been utilized in the development of PET tracers for oncological imaging. The sigma-1 (σ1) receptor is overexpressed in various types of cancer cells, making it an attractive target for the development of diagnostic radiopharmaceuticals. nih.gov

A fluorinated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ), has been synthesized and evaluated for its potential to image tumors expressing σ1 receptors. nih.gov In silico docking studies indicated that FEt-PPZ has a good affinity for the σ1R, comparable to other clinically evaluated radiopharmaceuticals. nih.gov

In vitro cell binding studies using glioma and melanoma cell lines demonstrated significant uptake of [18F]FEt-PPZ. nih.gov Importantly, this uptake was reduced by approximately 50% in the presence of an excess of the non-radioactive compound, indicating specificity for the σ1 receptor. nih.gov Biodistribution and small animal PET/CT imaging studies in melanoma-tumor-bearing mice showed significant tumor uptake of the radiotracer. nih.gov These findings suggest that [18F]FEt-PPZ is a promising candidate for the diagnostic imaging of cancers that overexpress the σ1 receptor. nih.gov

Table 3: In Vitro and In Vivo Evaluation of [18F]FEt-PPZ for Tumor Imaging
ParameterCell Line/ModelResult
In Vitro Uptake (60 min)U-87 MG (glioma)13.28% ± 1.04%
In Vitro Uptake (60 min)B16F10 (melanoma)10.74% ± 0.82%
Inhibition of Uptake (glioma)U-87 MG with excess FEt-PPZ~55% reduction
Inhibition of Uptake (melanoma)B16F10 with excess FEt-PPZ~48% reduction
In Vivo Tumor Uptake (60 min)Melanoma-bearing C57BL6 mice10.55% ± 1.3% ID/g

Computational and Theoretical Studies of 4 2 Fluoroethoxy Piperidine Analogues

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein (receptor). For analogues of 4-(2-fluoroethoxy)piperidine, these studies are crucial for understanding the structural basis of their pharmacological activity and for designing new compounds with improved potency and selectivity.

The process begins with high-resolution 3D structures of the target receptor, often obtained from crystallographic data. Docking algorithms then explore various possible conformations of the ligand within the receptor's binding pocket, calculating a "docking score" that estimates the binding affinity. These simulations can reveal key molecular interactions, such as:

Hydrogen Bonds: The nitrogen atom in the piperidine (B6355638) ring can act as a hydrogen bond acceptor or, when protonated, a donor.

Hydrophobic Interactions: The piperidine ring and other nonpolar moieties can form favorable interactions with hydrophobic residues in the binding site.

π-Cation Interactions: The positively charged nitrogen of the piperidine ring can interact favorably with aromatic residues like tyrosine, tryptophan, or phenylalanine within the active site. nih.gov

For example, in studies of various piperidine derivatives, docking simulations have successfully identified critical interactions with residues in the active sites of targets like acetylcholinesterase and mu opioid receptors. nih.govnih.gov The phenyl-ethyl-N-piperidine moiety, for instance, has been shown to form hydrophobic interactions, while the piperidine nitrogen engages in π-cation interactions. nih.gov Molecular dynamics (MD) simulations are often used subsequently to validate the stability of these docked poses and to account for the flexibility of both the ligand and the receptor. mdpi.commdpi.com These simulations provide a more dynamic picture of the binding event, confirming that the predicted interactions are maintained over time. nih.gov

In Silico Prediction of Pharmacological Activity Spectra

In silico methods allow for the rapid prediction of the likely biological activities of a compound before it is synthesized and tested in the lab. nih.govnih.gov This approach saves significant time and resources by prioritizing the most promising candidates for further development. nih.gov

One common tool for this purpose is the Prediction of Activity Spectra for Substances (PASS) program. By analyzing the structural formula of a compound like a this compound analogue, PASS can predict a wide range of potential pharmacological effects and biological mechanisms of action. For novel piperidine derivatives, these predictions have indicated a high probability for activities such as antibacterial, anti-inflammatory, and analgesic effects. researchgate.net Furthermore, potential applications in treating conditions like osteoporosis and neurological disorders have also been suggested through such analyses. researchgate.net

Beyond predicting efficacy, in silico tools are vital for early assessment of a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (ADMET). nih.gov Web-based platforms like SwissADME and ProTox-III are used to evaluate characteristics such as:

Aqueous solubility

Lipophilicity (LogP)

Blood-brain barrier permeability

Potential for organ toxicity

For other novel piperidine derivatives, these analyses have predicted good absorption and the ability to cross the blood-brain barrier, along with low toxicity profiles, making them promising candidates for further research. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its biological activity, as it dictates how well it can fit into a receptor's binding site. The piperidine ring typically adopts a chair conformation, similar to cyclohexane. wikipedia.org However, for substituted piperidines like this compound, the orientation of the substituent group (axial vs. equatorial) is a key consideration. wikipedia.orgrsc.org

The introduction of electronegative atoms like fluorine can significantly influence this conformational preference. Computational studies on fluorinated piperidines have shown that the interplay of several forces, including electrostatic interactions and hyperconjugation, determines the most stable conformation. nih.gov In some cases, particularly in polar solvents, the axial conformation can be more stable than the equatorial one, which is a reversal of the typical preference for bulky substituents. nih.gov This stabilization of the axial conformer is often due to favorable electrostatic interactions between the polar substituent and the protonated nitrogen atom of the piperidine ring. nih.gov

Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of these molecules over time. rsc.org By simulating the motion of atoms under physiological conditions, MD can:

Confirm the stability of predicted low-energy conformations.

Explore the transitions between different conformations (e.g., chair to twist-boat). rsc.orgnih.gov

Analyze the flexibility of the fluoroethoxy side chain.

Assess the stability of the ligand-receptor complex, ensuring the docked pose is maintained. mdpi.com

These simulations offer a detailed view of the molecule's behavior, complementing static conformational analysis and providing a more realistic understanding of how it interacts with its biological target. mdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of newly designed, unsynthesized compounds.

The QSAR process involves several steps:

Data Collection: A dataset of structurally related compounds (e.g., this compound analogues) with experimentally measured biological activities (e.g., IC50 or Ki values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric (3D), and electronic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like neural networks, are used to build an equation that correlates a selection of the most relevant descriptors with the observed biological activity. nih.gov

Validation: The predictive power of the model is rigorously tested using internal validation techniques (like cross-validation) and, ideally, an external test set of compounds not used in model development. nih.gov

For various series of piperidine derivatives, QSAR models have been successfully developed to predict activities such as mu opioid agonism and enzyme inhibition. nih.gov These models help elucidate which structural features are most important for activity. For example, a QSAR study might reveal that increased partial negative surface area enhances inhibitory activity, while a larger molecular shadow is detrimental. Higher-dimensional approaches like 4D-QSAR can also be employed, which consider the conformational flexibility and alignment of the molecules, providing a more dynamic and refined model of structure-activity relationships. nih.govresearchgate.netmdpi.com

Below is an example of a data table that would be used to build a QSAR model for a hypothetical series of piperidine analogues targeting a specific receptor.

CompoundSubstituent (R)LogPTopological Polar Surface Area (TPSA)Molecular Weight (MW)Experimental Activity (pIC50)
Analogue 1-H1.8521.3161.226.5
Analogue 2-CH32.2121.3175.256.8
Analogue 3-Cl2.5521.3195.667.1
Analogue 4-OCH31.9830.5191.257.3
Analogue 5-CF32.8921.3229.227.5

Applications in Medical Diagnostics and Imaging

Development of ¹⁸F-Radioligands for Positron Emission Tomography (PET)

The incorporation of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into molecules containing the 4-(2-fluoroethoxy)piperidine moiety allows for the creation of PET radioligands. The favorable physical properties of ¹⁸F, including its 109.8-minute half-life and low positron energy, make it an ideal radioisotope for clinical PET imaging. The 2-fluoroethoxy group provides a convenient site for radiolabeling with ¹⁸F, typically through nucleophilic substitution on a suitable precursor. This process has been refined to achieve high radiochemical yields and purity, which are essential for the production of radiopharmaceuticals for human use. mdpi.com

Derivatives of this compound have been instrumental in the development of radioligands for imaging key receptor systems in the central nervous system (CNS). The sigma-1 (σ₁) receptor, implicated in a range of neurological and psychiatric disorders such as Alzheimer's disease, depression, and psychosis, has been a prominent target. mdpi.comnih.govnih.gov For instance, spirocyclic piperidine (B6355638) derivatives incorporating a 4-(2-fluoroethoxy)benzyl group have demonstrated high affinity and selectivity for σ₁ receptors. researchgate.net One such compound, 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine], exhibited a high σ₁ receptor affinity (Ki = 0.79 nM) and excellent selectivity over σ₂ receptors and the vesicular acetylcholine (B1216132) transporter. researchgate.net PET imaging studies in animal models with these radiotracers have shown uptake in brain regions known to have a high density of σ₁ receptors. nih.gov

Similarly, the serotonin (B10506) 2A (5-HT₂A) receptor, which plays a crucial role in psychiatric disorders, has been targeted with radioligands derived from piperidine structures. nih.govnih.gov While the direct use of this compound in a leading 5-HT₂A radioligand is less documented in the provided sources, the general principle of modifying piperidine-containing molecules to achieve high affinity and selectivity for this receptor is well-established. For example, ¹⁸F-setoperone is a widely used PET radioligand for studying neocortical 5-HT₂A receptors. nih.gov The development of novel piperidine-based antagonists for 5-HT₂A receptors is an active area of research, with a focus on optimizing properties for in vivo imaging. nih.govacs.org

The following table summarizes the binding affinities of selected piperidine derivatives targeting CNS receptors.

Compound ClassTarget ReceptorBinding Affinity (Ki)Reference
Spirocyclic Piperidine Derivativeσ₁0.79 nM researchgate.net
Piperazine (B1678402) Derivativeσ₁2.6 nM nih.govnih.gov
Phenylsulfonyl-piperidine5-HT₂A1.9 nM nih.gov

The application of this compound derivatives extends to the imaging of pathological protein aggregates, a hallmark of many neurodegenerative diseases. A notable example is the development of PET tracers for imaging tau neurofibrillary tangles, which are characteristic of Alzheimer's disease and other tauopathies. nih.govclinicaltrials.govmdpi.comfrontiersin.org The PET radiopharmaceutical Flortaucipir (¹⁸F), also known as [¹⁸F]AV-1451, contains a 7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole core structure, which is distinct from a simple piperidine but highlights the broader effort to develop fluorine-18 labeled tracers for tau imaging. clinicaltrials.govmdpi.com

While the direct incorporation of the this compound scaffold into a leading clinical tau tracer is not explicitly detailed in the provided search results, the development of novel tau PET tracers is an area of intense research. The goal is to create second-generation tracers with improved binding properties and fewer off-target effects. frontiersin.org These efforts include the exploration of various chemical scaffolds that can be labeled with fluorine-18.

The overexpression of σ₁ receptors in various types of cancer cells has made them an attractive target for tumor imaging. nih.govrsc.orghzdr.de Consequently, ¹⁸F-labeled radiotracers based on piperidine and piperazine structures have been developed to visualize tumors using PET. The rationale is that the high density of σ₁ receptors in malignant tissues will lead to increased accumulation of the radiotracer, allowing for the delineation of tumors from surrounding healthy tissue.

Preclinical studies using mouse tumor xenograft models have demonstrated the potential of these radiotracers. For example, small animal PET imaging has shown high accumulation of σ₁ receptor radioligands in human carcinoma and melanoma. researchgate.net The uptake of the radiotracer in tumors can be significantly reduced by pre-treatment with a blocking agent like haloperidol, confirming the specificity of the binding to σ₁ receptors. researchgate.net These findings suggest that radiotracers with appropriate affinity for σ₁ receptors could be valuable tools for oncological imaging. researchgate.netnih.govrsc.org

Ex Vivo Autoradiography and In Vivo PET Imaging Studies

The evaluation of novel PET radiotracers involves a combination of in vivo and ex vivo techniques. In vivo PET imaging in animal models, such as rodents and non-human primates, provides crucial information about the biodistribution, brain uptake, and clearance kinetics of the radiotracer. nih.govnih.govresearchgate.net For instance, microPET imaging in baboons with a σ₁ receptor tracer derived from a piperazine structure showed uptake consistent with the known distribution of these receptors in the brain. nih.gov

Ex vivo autoradiography serves as a complementary technique to validate the in vivo PET findings. researchgate.netresearchgate.net In these studies, tissue sections from animals previously injected with the radiotracer are exposed to a phosphor imaging plate or film to visualize the distribution of radioactivity at a microscopic level. This allows for a more detailed examination of the radiotracer's binding to specific brain structures or tumors. Ex vivo autoradiography in rats has demonstrated high accumulation of σ₁ receptor radiotracers in brain areas with a high expression of these receptors. researchgate.net

The table below presents a comparison of findings from in vivo PET and ex vivo autoradiography for a representative σ₁ receptor radiotracer.

TechniqueAnimal ModelKey FindingReference
In Vivo PETBaboonUptake consistent with σ receptor distribution nih.gov
Ex Vivo AutoradiographyRatHigh accumulation in σ₁ receptor-rich brain areas researchgate.net

Clinical Translation of this compound-Based Radiotracers

The ultimate goal of developing novel PET radiotracers is their translation into clinical practice for the diagnosis and management of human diseases. The process of clinical translation is complex and highly regulated, requiring extensive preclinical data on the safety and efficacy of the radiopharmaceutical. nih.govbris.ac.uk While the direct clinical translation of a radiotracer based solely on the this compound scaffold is not extensively detailed in the provided results, the broader class of piperidine-containing radioligands has seen clinical use.

For example, [¹⁸F]Fluspidine, a spirocyclic piperidine derivative, has been used in clinical trials to visualize σ₁ receptors in the brains of patients with major depressive disorder. mdpi.comnih.gov Although not a direct derivative of this compound, its development and clinical application provide a roadmap for other piperidine-based radiotracers. Similarly, the tau PET tracer [¹⁸F]Flortaucipir has received FDA approval and is used clinically for the imaging of tau pathology in Alzheimer's disease. mdpi.com These examples underscore the potential for radiotracers developed from novel chemical scaffolds, including those related to this compound, to eventually reach clinical use and impact patient care.

Future Perspectives and Challenges in 4 2 Fluoroethoxy Piperidine Research

Exploration of Novel Therapeutic Indications

The inherent versatility of the piperidine (B6355638) ring, a prevalent feature in many pharmaceuticals, suggests that derivatives of 4-(2-fluoroethoxy)piperidine could be developed for a wide array of diseases. mdpi.comwikipedia.org Future research is poised to move beyond established targets and explore novel therapeutic applications.

One promising avenue is in the treatment of complex neurological and psychiatric disorders. Research into related fluoroethoxy-piperidine derivatives has identified potent and selective inhibitors of the vesicular monoamine transporter-2 (VMAT2), a critical target for conditions involving monoaminergic dysfunction. nih.gov This opens the possibility of developing this compound-based agents for disorders such as Huntington's disease, tardive dyskinesia, or depression. Furthermore, the broader piperidine class of molecules has shown activity as sigma-1 receptor antagonists for pain relief and as dopamine (B1211576) D4 receptor antagonists for managing L-DOPA-induced dyskinesias in Parkinson's disease. nih.govnih.gov

The field of oncology also presents significant opportunities. Piperidine derivatives have been successfully designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are key drivers in certain types of non-small cell lung cancer. nih.gov The unique properties of the this compound moiety could be leveraged to develop next-generation kinase inhibitors with improved selectivity or resistance profiles. Other potential indications for piperidine-containing compounds that warrant exploration include Alzheimer's disease, viral infections like influenza, and metabolic disorders such as diabetes. nih.govijnrd.org

Advancements in Synthetic Methodologies for Complex Analogues

The creation of novel therapeutic agents hinges on the ability of chemists to synthesize complex and diverse molecular architectures. A significant challenge in working with the this compound scaffold is the development of efficient and stereoselective synthetic routes to produce analogues with precisely controlled three-dimensional structures.

Recent breakthroughs in synthetic organic chemistry offer powerful tools to meet this challenge. For instance, palladium- and rhodium-catalyzed hydrogenation processes have been developed for fluorinated pyridines, enabling the direct and highly diastereoselective synthesis of multifluorinated piperidines. mdpi.com One notable advancement is the one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process, which provides access to a variety of substituted all-cis-(multi)fluorinated piperidines from simple fluoropyridine precursors. nih.gov Such methods are critical for exploring how the spatial orientation of fluorine atoms affects biological activity.

Furthermore, the push for greener and more efficient chemical processes has led to the development of novel techniques like electroreductive cyclization in flow microreactors. beilstein-journals.org This approach allows for the synthesis of piperidine derivatives from readily available materials without the need for toxic or expensive reagents, offering a sustainable alternative to conventional batch-type reactions. beilstein-journals.org These advanced methodologies will be instrumental in building libraries of complex this compound analogues, enabling a more thorough exploration of their structure-activity relationships (SAR).

Development of Highly Selective and Potent Ligands

A central challenge in drug discovery is designing ligands that bind to their intended target with high potency and selectivity, thereby minimizing off-target effects. The this compound moiety can be a key element in achieving this goal. Future research will focus on fine-tuning molecular designs to optimize these properties.

Structure-activity relationship studies are fundamental to this effort. For example, research on fluoroethoxy-diphenethylpiperidine analogues as VMAT2 inhibitors revealed that the precise placement of the fluoroethoxy group on the aromatic ring plays a crucial role in binding affinity. nih.gov As shown in the table below, subtle changes in substituent position can lead to significant differences in potency, highlighting the importance of precise synthetic control. nih.gov

CompoundAromatic Substituent PositionVMAT2 Binding Affinity (Ki, µM)Selectivity over DAT
9k3-Fluoroethoxyphenethyl0.024Good
9j4-Fluoroethoxyphenethyl0.148Good
15d3-Fluoroethoxyphenethyl0.035Good
15f4-Fluoroethoxyphenethyl1.12Good

Another key strategy is the development of "bitopic" ligands, which engage with both the primary (orthosteric) binding site and a secondary (allosteric) site on a receptor. mdpi.com This approach has proven effective for achieving high selectivity between closely related receptor subtypes, such as the dopamine D2 and D3 receptors, a notoriously difficult challenge. mdpi.comresearchgate.net Applying this design principle to the this compound scaffold could yield ligands with exceptional target specificity. Research on related difluoropiperidine scaffolds has already produced tool compounds with nanomolar potency and over 2000-fold selectivity for the dopamine D4 receptor. nih.govnih.gov

Compound ScaffoldTarget ReceptorBinding Affinity (Ki)Selectivity Profile
4,4-Difluoropiperidine EtherDopamine D40.3 nM>2000-fold vs. D1, D2, D3, D5
N-Aryl Piperazine (B1678402)Dopamine D3Sub-nanomolarGood vs. D2, but affinity for other GPCRs
Metoclopramide AnalogueDopamine D30.8 nM180-fold vs. D2

Integration of Omics Data in Target Validation

Identifying the biological target of a novel compound and validating its role in disease is a critical and often challenging step in drug discovery. The integration of large-scale "omics" datasets (such as genomics, proteomics, and metabolomics) provides a powerful, unbiased approach to elucidate a drug's mechanism of action. pluto.bionih.gov

For novel derivatives of this compound, a multi-omics strategy can accelerate target identification and validation. pluto.bio A compelling blueprint for this approach comes from research on piperine (B192125), a natural product containing a piperidine ring. researchgate.net In that study, researchers integrated metabolomics, gut microbiota analysis, and network pharmacology to identify Acyl-CoA Thioesterase 1 (ACOT1) as the key molecular target of piperine in gastric cancer. researchgate.net

This methodology can be directly applied to future research on this compound analogues. For example, chemoproteomics can be used to directly identify protein targets that bind to a new compound, helping to confirm its intended target and reveal potential off-target interactions that could lead to toxicity. nih.gov By analyzing changes in RNA, protein, and metabolite levels in cells or tissues after treatment, researchers can build a comprehensive picture of the compound's biological effects, validate its target engagement, and discover biomarkers to monitor its therapeutic activity. nih.gov This integrated approach provides a robust framework for advancing promising compounds from initial discovery to clinical development.

Q & A

Q. What are the recommended safety protocols for handling 4-(2-Fluoroethoxy)piperidine in laboratory settings?

  • Methodological Answer : Handling should follow general chemical safety guidelines:
  • Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles .
  • Avoid inhalation or skin contact; work in a fume hood with adequate ventilation .
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
  • Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers) .

Q. What synthetic routes are commonly employed for preparing this compound derivatives?

  • Methodological Answer : A typical synthesis involves:
  • Step 1 : Functionalization of the piperidine ring via nucleophilic substitution, using 2-fluoroethoxy groups under anhydrous conditions (e.g., DCM as solvent, NaOH as base) .
  • Step 2 : Purification via column chromatography or recrystallization to achieve >98% purity .
  • Validation : Confirm structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Assess purity (>98% threshold) with a C18 column and UV detection .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/F percentages to detect impurities .
  • Spectroscopy : FT-IR for functional group verification (e.g., C-F stretch at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental elemental analysis data for this compound derivatives be resolved?

  • Methodological Answer :
  • Root Cause Analysis :
  • Sample Contamination : Re-run analysis after repurification .
  • Hydration/Decomposition : Perform thermogravimetric analysis (TGA) to assess stability under storage conditions .
  • Instrument Calibration : Cross-validate with internal standards (e.g., acetanilide for CHNS analysis) .
  • Statistical Validation : Use t-tests to determine if deviations are statistically significant .

Q. What strategies optimize the synthesis yield of this compound under varying reaction conditions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent, catalyst) .
  • Case Study :
  • Solvent Optimization : Replace DCM with THF to improve solubility of intermediates .
  • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps .
  • Yield Tracking : Use in-situ monitoring (e.g., LC-MS) to identify kinetic bottlenecks .

Q. What computational models are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMF vs. acetonitrile) .
  • Validation : Compare predicted activation energies with experimental kinetic data .

Q. How should researchers address gaps in ecological toxicity data for this compound?

  • Methodological Answer :
  • Tiered Testing :
  • Acute Toxicity : Start with Daphnia magna assays (OECD 202) to estimate LC₅₀ .
  • Biodegradability : Use OECD 301B (CO₂ evolution test) to assess persistence .
  • Read-Across Approaches : Leverage data from structurally similar compounds (e.g., 4-(4-trifluoromethoxyphenoxy)piperidine) .

Q. What experimental designs are effective for analyzing the stability of this compound under thermal stress?

  • Methodological Answer :
  • Accelerated Stability Studies :
  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature .
  • Forced Degradation : Expose samples to 40–80°C and monitor degradation products via GC-MS .
  • Kinetic Modeling : Apply Arrhenius equation to extrapolate shelf life at 25°C .

Data Contradiction and Validation

Q. How can conflicting NMR spectral data for this compound derivatives be reconciled?

  • Methodological Answer :
  • Stereochemical Considerations : Assign diastereomers via NOESY or X-ray crystallography .
  • Solvent Artifacts : Re-run NMR in deuterated DMSO to eliminate solvent-solute interactions .
  • Dynamic Effects : Variable-temperature NMR to detect conformational exchange broadening .

Q. What methodologies ensure reproducibility in scaling up this compound synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement inline FTIR for real-time reaction monitoring .
  • Quality by Design (QbD) : Define critical process parameters (CPPs) via risk assessment matrices .
  • Batch Comparison : Use multivariate analysis (PCA) to identify scale-dependent variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.